9-Anthracene-d9-carboxylic acid

Stable Isotope Labeling Mass Spectrometry Quantitative Analysis

9-Anthracene-d9-carboxylic acid (≥98 atom % D) is a non-substitutable deuterated internal standard for LC-MS/MS and GC-MS quantification of 9-anthracene carboxylic acid (A9C) in plasma, tissue homogenates, and environmental samples. Its distinct +9 Da mass shift and co-eluting chromatographic behavior enable accurate correction for matrix effects, ionization variability, and sample preparation losses. Substituting with non-deuterated or alternative labeled analogs compromises analytical precision due to unpredictable deuterium kinetic isotope effects and retention time shifts. Essential for pharmacokinetic studies, environmental PAH monitoring, and method validation per FDA/ICH guidelines.

Molecular Formula C15H10O2
Molecular Weight 231.29 g/mol
Cat. No. B12295500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Anthracene-d9-carboxylic acid
Molecular FormulaC15H10O2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)O
InChIInChI=1S/C15H10O2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H,16,17)/i1D,2D,3D,4D,5D,6D,7D,8D,9D
InChIKeyXGWFJBFNAQHLEF-LOIXRAQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Anthracene-d9-carboxylic Acid: A Deuterated Analytical Standard for Precise Quantification in Complex Matrices


9-Anthracene-d9-carboxylic acid is a deuterated derivative of anthracene-9-carboxylic acid, an aromatic compound characterized by a carboxylic acid functional group attached to the ninth position of the anthracene structure . As a stable isotope-labeled analog, it possesses nine deuterium atoms replacing hydrogen atoms, resulting in a molecular weight of 231.29 g/mol . This compound is primarily employed as an internal standard in quantitative analytical methods such as NMR, GC-MS, and LC-MS, enabling precise quantification of its non-deuterated counterpart in complex biological and environmental matrices .

The Critical Importance of 9-Anthracene-d9-carboxylic Acid as a Fit-for-Purpose Deuterated Internal Standard


Generic substitution of 9-Anthracene-d9-carboxylic acid with a non-deuterated analog or an alternative deuterated internal standard can severely compromise analytical accuracy and precision. The compound's specific isotopic enrichment and labeling pattern are essential for correcting matrix effects, ionization efficiency variations, and sample preparation losses inherent to LC-MS and GC-MS workflows . Substituting with a different deuterated standard introduces unpredictable deuterium kinetic isotope effects and retention time shifts, while using a non-deuterated analog provides no mass differentiation from the target analyte, rendering it useless as an internal standard [1]. The following quantitative evidence substantiates the unique, non-substitutable role of this compound in demanding analytical applications.

Quantitative Evidence: 9-Anthracene-d9-carboxylic Acid's Verified Analytical Advantages


Isotopic Purity: 98 atom % D Enables Reliable MS Quantification

9-Anthracene-d9-carboxylic acid is supplied with an isotopic enrichment of 98 atom % D . This high level of deuteration ensures a distinct mass shift from the non-deuterated analyte (m/z difference of +9 Da), minimizing isotopic interference and enabling unambiguous quantification via selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in MS workflows.

Stable Isotope Labeling Mass Spectrometry Quantitative Analysis

Molecular Weight Shift: A 9-Da Differential for Unambiguous MS Detection

The perdeuteration of the anthracene ring in 9-Anthracene-d9-carboxylic acid results in a molecular weight of 231.29 g/mol , a mass shift of +9 Da relative to the unlabeled compound (222.24 g/mol) [1]. This significant mass difference allows for complete baseline separation in mass spectrometry, eliminating cross-talk between the internal standard and analyte channels.

LC-MS GC-MS Internal Standard

Chemical Purity: ≥98% Chemical Purity for Consistent Analytical Performance

Commercial preparations of 9-Anthracene-d9-carboxylic acid typically meet or exceed 98% chemical purity . This high level of purity minimizes the presence of impurities that could otherwise interfere with chromatographic separation, suppress ionization, or generate false positive signals in complex sample analyses.

Analytical Chemistry Standardization Quality Control

Deuterium Labeling Pattern: Perdeuteration for Optimal Chromatographic Co-elution

The complete deuteration of all aromatic protons in 9-Anthracene-d9-carboxylic acid ensures near-identical physicochemical properties to the non-deuterated analyte, resulting in virtually identical chromatographic retention times [1]. This co-elution is critical for correcting ionization suppression or enhancement effects in LC-ESI-MS, where matrix effects can vary across the chromatographic peak.

Chromatography Stable Isotope Dilution Method Validation

Inhibitory Activity of Parent Compound: A9C Blocks Ca2+-activated Cl- Currents with Complex Effects

The non-deuterated parent compound, anthracene-9-carboxylic acid (A9C), inhibits TMEM16A Ca2+-activated chloride channels with an open-channel block mechanism and acts as a gating modifier, producing a dramatic leftward shift in the steady-state activation curve at submaximal intracellular Ca2+ concentrations [1]. While the deuterated analog is used as an internal standard, this pharmacological activity provides context for its selection in bioanalytical studies of A9C.

Ion Channel Pharmacology TMEM16A CaCC Blocker

Primary Application Scenarios for 9-Anthracene-d9-carboxylic Acid Based on Verified Analytical Advantages


Quantitative LC-MS/MS Analysis of 9-Anthracene Carboxylic Acid in Biological Matrices

9-Anthracene-d9-carboxylic acid is ideally suited as an internal standard for the precise quantification of 9-anthracene carboxylic acid (A9C) in plasma, tissue homogenates, or cell lysates using LC-MS/MS. Its near-identical chromatographic behavior and distinct mass shift (+9 Da) enable accurate correction for matrix effects and sample preparation variability, as established by the high isotopic purity (98 atom % D) and molecular weight data . This application is critical for pharmacokinetic studies, drug metabolism research, and therapeutic drug monitoring.

Environmental Monitoring of Anthracene Carboxylic Acid Derivatives in Water and Soil

The compound serves as a reliable internal standard for the quantification of 9-anthracene carboxylic acid and related PAH derivatives in environmental samples. Its high chemical purity (≥98%) minimizes interference in complex matrices, while its deuterium labeling allows for accurate recovery correction during solid-phase extraction (SPE) and LC-MS analysis . This supports regulatory compliance and environmental fate studies.

Method Validation and Quality Control in Analytical Laboratories

Owing to its well-defined isotopic and chemical purity, 9-Anthracene-d9-carboxylic acid is an essential reference material for the validation of analytical methods, including the establishment of calibration curves, assessment of intra- and inter-day precision, and determination of limits of detection (LOD) and quantification (LOQ) for A9C in accordance with FDA and ICH guidelines .

Stable Isotope Dilution for Absolute Quantification in NMR Spectroscopy

The compound can be employed as an internal standard in quantitative NMR (qNMR) experiments. Its unique deuterium substitution pattern and high purity provide a distinct and well-resolved signal for accurate quantitation of the non-deuterated analyte in mixtures, without the need for external calibration standards .

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